Alosetron Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000 and is indicated for irritable bowel syndrome. This drug has a black box warning from the FDA.
See also: Alosetron (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQZOVOVDSGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044208 | |
| Record name | Alosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/ | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
122852-69-1 | |
| Record name | Alosetron hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Alosetron hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5R1A46YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
288-291 °C | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical Context and Regulatory Trajectory of Alosetron Hydrochloride
Initial Approval and Voluntary Market Withdrawal (2000)
Alosetron (B1665255), marketed under the brand name Lotronex, received its initial approval from the U.S. Food and Drug Administration (FDA) in February 2000 for the treatment of women with IBS-D. nih.govwikipedia.org However, this approval was short-lived. By November 2000, the manufacturer, GlaxoWellcome (now GlaxoSmithKline), voluntarily withdrew the drug from the market. wikipedia.orgfda.gov This decision was prompted by numerous post-marketing reports of serious and life-threatening gastrointestinal adverse events. wikipedia.orgdrugbank.com
Specifically, there were alarming reports of ischemic colitis (inflammation and injury to the large intestine due to inadequate blood flow) and severe complications of constipation, including obstruction, perforation, and in some cases, death. wikipedia.orgfda.govbritannica.com By the time of its withdrawal, the FDA had received reports of at least 49 cases of ischemic colitis and 21 cases of serious complications from constipation. fda.gov Some of these adverse events necessitated surgery and blood transfusions. fda.gov The cumulative incidence of ischemic colitis was estimated to be 2 in 1,000 patients, and for serious complications of constipation, it was 1 in 1,000 patients. wikipedia.org
Reintroduction with Restricted Use and Risk Management Programs (2002)
Following the withdrawal, there was significant advocacy from patients who had experienced substantial benefits from alosetron. nih.govresearchgate.net This unprecedented public request led the FDA to reconsider the drug's availability. nih.gov In June 2002, alosetron was reintroduced to the market, but under a much more stringent regulatory framework. nih.govfda.govdrugbank.com
The reintroduction was accompanied by a comprehensive Risk Management Plan (RMP) designed to mitigate the known risks. nih.govresearchgate.net The indication for alosetron was significantly narrowed to only women with severe IBS-D who had not responded to conventional therapies. bmj.comdrugs.com A key component of the RMP was the Prescribing Program for Lotronex, which required both prescribers and patients to be enrolled and aware of the potential risks. nih.govresearchgate.net
Evolution and Elimination of Risk Evaluation and Mitigation Strategies (REMS)
With the passage of the Food and Drug Administration Amendments Act (FDAAA) in 2007, the RMP for alosetron was deemed to be a Risk Evaluation and Mitigation Strategy (REMS). fda.gov In 2010, the FDA approved a formal REMS for Lotronex which initially included mandatory prescriber training and a requirement for a REMS program sticker on hard copy prescriptions to ensure prescriber compliance. fda.gov
Over time, the REMS program evolved. In 2016, the FDA modified the REMS for both brand-name Lotronex and its generic counterparts, making prescriber training voluntary and removing the prescription sticker requirement. fda.gov This decision was based on data indicating that the reporting of adverse events had been stable and that there was no increase in severe outcomes. fda.gov
Academic and Regulatory Discourse on Risk-Benefit Assessment
The regulatory journey of alosetron has been a focal point of academic and regulatory discussion regarding the assessment of a drug's risk-benefit profile, particularly for non-life-threatening conditions. The initial withdrawal sparked a debate on the FDA's role in ensuring drug safety. bmj.com
The reintroduction under a restricted program highlighted the influence of patient advocacy and the potential for managing known risks through carefully designed programs. researchgate.netbmj.com The discourse also involved critical evaluation of clinical trial data versus post-marketing surveillance data. For instance, a review of pre-approval clinical trials showed a notable placebo response rate in patients with irritable bowel syndrome. bmj.com
Quantitative benefit-risk assessment frameworks have been applied to the case of alosetron to provide a more structured and transparent evaluation. One study, using an incremental net benefit (INB) framework, found that alosetron provided a positive mean INB compared to placebo, with the benefit being greatest for patients with more severe symptoms at the outset. nih.govyork.ac.uk This type of analysis demonstrates a move towards more data-driven and explicit methodologies in regulatory decision-making. nih.gov
Post-Marketing Surveillance and Long-Term Safety Monitoring Research
Following its reintroduction, alosetron has been subject to extensive post-marketing surveillance to monitor its long-term safety. nih.govresearchgate.net A patient follow-up survey program was implemented as part of the initial RMP to assess compliance with the program's elements and its effectiveness. researchgate.netrti.org This program demonstrated high levels of patient and physician adherence to the risk management guidelines. researchgate.net
Long-term studies have evaluated the incidence rates of ischemic colitis and serious complications of constipation. A 9-year evaluation of post-marketing safety data under the RMP (from November 2002 to December 2011) found that the incidence rates of these adverse events remained rare. researchgate.netnih.gov The study reported a cumulative adjudicated incidence rate of 1.03 cases of ischemic colitis per 1,000 patient-years and 0.25 cases of serious complications of constipation per 1,000 patient-years. nih.gov
Another systematic review of clinical trials and post-marketing surveillance data concluded that the incidence of ischemic colitis and serious complications of constipation is very low. umich.edu The data from these long-term monitoring efforts were crucial in the FDA's decision to eventually eliminate the REMS program, as they showed that the risks were being effectively managed and had not increased over time. fda.govfda.gov An analysis of the FDA's Sentinel Distributed Database from 2016 to 2020 also found the rate of ischemic colitis to be consistent with what was listed in the prescribing information. fda.govfda.gov
Data Tables
Table 1: Regulatory Timeline of Alosetron Hydrochloride
| Year | Event | Details |
| 2000 | Initial FDA Approval | Approved in February for women with severe diarrhea-predominant IBS. nih.govwikipedia.org |
| 2000 | Voluntary Market Withdrawal | Withdrawn in November due to reports of ischemic colitis and severe constipation. wikipedia.orgfda.gov |
| 2002 | Reintroduction | Reintroduced in June with a restricted use and a Risk Management Plan (RMP). nih.govfda.gov |
| 2007 | RMP becomes REMS | The existing RMP is deemed a Risk Evaluation and Mitigation Strategy (REMS). fda.gov |
| 2010 | Formal REMS Approved | FDA approves a more formal REMS with mandatory prescriber training. fda.gov |
| 2016 | REMS Modified | Prescriber training becomes voluntary, and the prescription sticker requirement is removed. fda.gov |
| 2023 | REMS Eliminated | FDA determines the REMS is no longer necessary to ensure benefits outweigh risks. nih.govfda.gov |
Table 2: Incidence of Serious Adverse Events with Alosetron
| Adverse Event | Incidence Rate (per 1,000 patient-years) | Source |
| Ischemic Colitis (Post-Marketing) | 1.03 | nih.gov |
| Serious Complications of Constipation (Post-Marketing) | 0.25 | nih.gov |
| Ischemic Colitis (Clinical Trials) | 2 (at 3 months) | ispub.com |
| Serious Complications of Constipation (Clinical Trials) | 1 | ispub.com |
Pharmacological Mechanisms of Action of Alosetron Hydrochloride
Selective 5-HT3 Receptor Antagonism
Alosetron's primary mechanism of action is its high affinity and selectivity for the 5-HT3 receptor, a ligand-gated ion channel. drugbank.comwikipedia.org Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor's activation leads to a rapid influx of cations, resulting in neuronal depolarization. scholarsresearchlibrary.com
Distribution of 5-HT3 Receptors in the Enteric Nervous System
5-HT3 receptors are extensively located on enteric neurons within the human gastrointestinal tract. fda.govfda.gov The enteric nervous system (ENS), often called the "second brain," governs digestive processes. patsnap.com These receptors are found on various components of the ENS, including:
Enteric neurons webaigo.it
Smooth muscle cells webaigo.it
Vagal and spinal primary afferent neurons webaigo.it
Interstitial cells of Cajal, which act as pacemakers for GI motility webaigo.it
Specifically, 5-HT3 receptors are present in both the myenteric and submucosal plexuses of the gut wall. webaigo.it Their activation on intrinsic primary afferent neurons (IPANs) initiates secretory and motor reflexes. webaigo.it Furthermore, they are located on extrinsic sensory neurons that transmit pain signals from the gut to the central nervous system. webaigo.it Gene transcripts for 5-HT3 receptor subunits have also been identified in the human colon and stomach. mdpi.com
Molecular Interactions and Binding Affinity
Alosetron (B1665255) demonstrates a high affinity for the 5-HT3 receptor. In vitro studies have reported inhibitor constant (Ki) values of 0.3 and 0.4 nM for rat cortical and human recombinant 5-HT3 receptors, respectively. caymanchem.com It exhibits significant selectivity for the 5-HT3 receptor over other serotonin receptor subtypes, such as 5-HT2 and 5-HT1A, as well as other receptor types like adrenergic, muscarinic, and dopamine (B1211576) receptors. caymanchem.com
Cryo-electron microscopy studies have provided detailed insights into the binding of alosetron to the 5-HT3A receptor. biorxiv.orgnih.gov The imidazole (B134444) moiety of alosetron orients towards the complementary subunit of the receptor and is stabilized by hydrophobic interactions with specific amino acid residues. biorxiv.org A cation-pi interaction between the tertiary nitrogen of alosetron and a tryptophan residue (Trp156) is also a key feature of its binding. biorxiv.org This binding ultimately inhibits the ion channel, preventing the neuronal depolarization caused by serotonin. drugbank.comncats.io
| Receptor | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|
| 5-HT3 (rat cortical) | Ki = 0.3 nM | caymanchem.com |
| 5-HT3 (human recombinant) | Ki = 0.4 nM | caymanchem.com |
| 5-HT3 (guinea-pig myenteric and submucosal neurons) | IC50 ~ 55 nM | medchemexpress.com |
| 5-HT2 | Ki = 6.3 µM | caymanchem.com |
| 5-HT1A | Ki > 100 µM | caymanchem.com |
Modulation of Gastrointestinal Physiology
By blocking 5-HT3 receptors, alosetron modulates several key aspects of gastrointestinal physiology that are often dysregulated in conditions like irritable bowel syndrome (IBS).
Effects on Visceral Pain Perception and Hypersensitivity
A primary symptom of certain functional bowel disorders is visceral hypersensitivity, which is an increased perception of pain in response to normal stimuli within the gut. nih.gov Serotonin, by activating 5-HT3 receptors on afferent pain pathways, plays a crucial role in this process. patsnap.comwebaigo.it
Alosetron has been shown to reduce visceral pain perception. patsnap.com It dampens the transmission of pain signals from the gut, thereby increasing the threshold for discomfort. patsnap.comreliasmedia.com Studies have shown that alosetron reduces pain and exaggerated motor responses following rectal distention in patients with IBS. fda.govfda.gov This effect is attributed to the blockade of 5-HT3 receptors involved in pain transmission. patsnap.com Furthermore, alosetron has been observed to decrease activation in brain regions associated with the emotional response to pain, such as the amygdala and hypothalamus. researchgate.net
Regulation of Colonic Transit Time and Motility
Stimulation of 5-HT3 receptors generally promotes gastrointestinal motility. wikipedia.org Alosetron, by antagonizing these receptors, slows down colonic transit time. patsnap.com In both healthy volunteers and individuals with IBS, alosetron has been demonstrated to increase colonic transit time without affecting orocecal transit time. fda.govfda.govfda.gov This slowing of transit allows for more complete absorption of water from the stool, leading to firmer stools and reduced frequency of bowel movements. wikipedia.orgnih.gov
Interestingly, some studies have reported seemingly paradoxical effects on colonic motility. One study found that alosetron increased the frequency and propagation length of high-amplitude propagated contractions in the left colon, even as it decreased stool frequency and firmed stool consistency. nih.gov This suggests a complex modulatory role on colonic motor patterns rather than a simple inhibition of all activity.
| Parameter | Effect of Alosetron | Study Population | Reference |
|---|---|---|---|
| Colonic Transit Time | Increased | Healthy volunteers and IBS patients | fda.govfda.govfda.gov |
| Orocecal Transit Time | No effect | Healthy volunteers and IBS patients | fda.govfda.govfda.gov |
| Left Colonic Periprandial Phasic Motility | Marginally increased | Non-constipated IBS patients and healthy volunteers | nih.gov |
| High-Amplitude Propagated Contractions | Increased number and propagation length | IBS patients | nih.gov |
Influence on Gastrointestinal Secretions and Fluid Absorption
Activation of 5-HT3 receptors can also influence intestinal fluid and electrolyte secretion. fda.gov By blocking these receptors, alosetron can reduce gastrointestinal secretions. patsnap.compatsnap.com Research has shown that alosetron increases basal jejunal water and sodium absorption. fda.govfda.gov This action contributes to the formation of more solid stools and helps to alleviate diarrhea. patsnap.comnih.gov
Impact on Colonic Compliance
Alosetron hydrochloride, a potent and selective 5-HT3 receptor antagonist, exerts a significant influence on the physiological properties of the colon, particularly its compliance. fda.govfda.gov Colonic compliance refers to the colon's ability to distend or expand in response to an increase in internal pressure. In individuals with Irritable Bowel Syndrome (IBS), particularly the diarrhea-predominant subtype (IBS-D), visceral hypersensitivity is a key pathophysiological feature, where normal colonic distension is perceived as painful. fda.govnih.gov
Research has demonstrated that alosetron can modify this aspect of colonic function. Studies involving patients with IBS have shown that alosetron significantly increases colonic compliance. fda.govrxlist.com In one such study, multiple oral doses of alosetron (4 mg twice daily for 6.5 days) resulted in a notable increase in the colon's ability to accommodate volume. fda.govfda.gov This effect is believed to be mediated by the blockade of 5-HT3 receptors on afferent nerves, which play a role in modulating visceral sensitivity. nih.gov
A double-blind, parallel-group trial involving IBS patients investigated the effects of alosetron on the perception of colonic distension using a barostat. The results showed that while there were no significant differences in the pressure that triggered the first sensation of pain, the volume of the balloon required to elicit this sensation was significantly larger in patients treated with alosetron compared to placebo. nih.gov Specifically, colonic compliance increased from 5.9 mL/mmHg in the placebo group to 9.8 mL/mmHg in the group receiving 4 mg of alosetron twice daily. nih.gov This suggests that alosetron allows the colon to hold a larger volume before the sensation of pain is triggered, thereby addressing the visceral hypersensitivity characteristic of IBS. nih.gov
Another study showed a trend towards increased rectal compliance with a 1 mg dose of alosetron. nih.gov By increasing colonic compliance, alosetron helps to reduce the exaggerated motor responses and pain that IBS patients experience following colonic distension. fda.govfda.gov
Table 1: Effect of Alosetron on Colonic Compliance in IBS Patients
| Treatment Group | Colonic Compliance (mL/mmHg) | Median Volume Difference at First Sensation Threshold (vs. Placebo) | Median Volume Difference at Pain Threshold (vs. Placebo) |
|---|---|---|---|
| Placebo | 5.9 | N/A | N/A |
| Alosetron 0.25 mg b.d. | 7.6 | 61 mL | 71 mL |
| Alosetron 4 mg b.d. | 9.8 | 90 mL | 84 mL |
Data sourced from a randomized, double-blind, parallel-group trial in IBS patients. nih.gov
Differentiating this compound from Other 5-HT3 Antagonists and GI Modulators
This compound belongs to the class of 5-HT3 receptor antagonists, informally known as "setrons". wikipedia.org However, it possesses distinct characteristics that differentiate it from other members of its class and from other gastrointestinal (GI) modulators used in the management of IBS-D.
A primary distinction lies in its therapeutic application. While most 5-HT3 antagonists, such as ondansetron (B39145), granisetron, and dolasetron, are primarily indicated as antiemetics to manage nausea and vomiting, particularly chemotherapy-induced, alosetron is specifically approved for the treatment of severe diarrhea-predominant IBS in women. wikipedia.orgwikipedia.org Alosetron and cilansetron (B1669024) are exceptions within this class, being targeted for IBS-D due to their significant effects on gut motility and sensation. wikipedia.org Alosetron's potency in the lower GI tract is a key differentiator; for instance, its potency in blocking the 5-HT3 receptor is reported to be 3-10 times higher than that of ondansetron. gavinpublishers.com
When compared to other 5-HT3 antagonists in the context of IBS-D, alosetron demonstrates a unique efficacy profile. A network meta-analysis of various 5-HT3 antagonists revealed that alosetron had the best performance for achieving global symptom improvement in IBS patients. annalsgastro.gr In contrast, cilansetron showed the best performance for improving abdominal pain and discomfort, while ondansetron was superior for improving bowel habits and stool consistency. annalsgastro.gr Unlike cilansetron, which has shown efficacy in both men and women, alosetron's beneficial effects have been observed exclusively in women. gavinpublishers.com
Alosetron also differs from other GI modulators used for IBS-D, such as loperamide, rifaximin (B1679331), and eluxadoline (B110093). tandfonline.commedscape.com Loperamide, an opioid agonist, primarily acts by slowing intestinal transit but has mixed results regarding abdominal pain relief. tandfonline.com Rifaximin, a non-absorbable antibiotic, is thought to act by altering the gut microbiota and has a good safety profile, but its exact mechanism in IBS is not fully understood. tandfonline.comfrontiersin.org Eluxadoline is a mixed opioid receptor modulator that acts locally in the gut. tandfonline.com
In a network meta-analysis comparing various treatments for IBS-D, alosetron was ranked first in terms of efficacy based on composite trial endpoints recommended by the FDA. tandfonline.com However, its use is restricted due to the risk of serious gastrointestinal adverse events, a concern less prominent with agents like rifaximin. tandfonline.comfrontiersin.org This positions alosetron as a treatment for severe, refractory cases in a specific patient population, distinguishing it from more broadly applied first- or second-line GI modulators. medscape.comnih.gov
Table 2: Comparative Profile of Alosetron and Other GI Modulators
| Compound | Drug Class | Primary Mechanism of Action | Key Differentiating Feature from Alosetron |
|---|---|---|---|
| Ondansetron | 5-HT3 Antagonist | Blocks central and peripheral 5-HT3 receptors | Primarily used as an antiemetic; less potent in the lower GI tract compared to alosetron. wikipedia.orggavinpublishers.com |
| Cilansetron | 5-HT3 Antagonist | Blocks 5-HT3 receptors in the GI tract | Shown to be effective in both men and women with IBS-D. gavinpublishers.com |
| Ramosetron | 5-HT3 Antagonist | Blocks 5-HT3 receptors in the GI tract | Primarily available in Japan and other Asian countries; may have a different side-effect profile. frontiersin.org |
| Loperamide | Opioid Agonist | Slows intestinal motility by acting on μ-opioid receptors in the myenteric plexus | Primarily an anti-diarrheal agent with less consistent effects on abdominal pain. tandfonline.com |
| Rifaximin | Antibiotic | Non-absorbable antibiotic that alters gut microbiota | Different mechanism of action (microbiota modulation); considered to have a high safety profile. tandfonline.comfrontiersin.org |
| Eluxadoline | Mixed Opioid Receptor Modulator | Acts on mu- and kappa-opioid receptors (agonist) and delta-opioid receptors (antagonist) in the gut | Different receptor target and mechanism of action. tandfonline.com |
Pharmacokinetic and Pharmacodynamic Research of Alosetron Hydrochloride
Absorption Characteristics
Alosetron (B1665255) is rapidly absorbed following oral administration. reliasmedia.com Peak plasma concentrations are typically reached approximately one hour after ingestion. nih.govclevelandclinicmeded.com
Studies have established that the mean absolute bioavailability of alosetron is between 50% and 60%. fda.govfda.gov There is, however, a notable variability in bioavailability among individuals, with a reported range of 30% to over 90%. fda.govfda.gov Research has also indicated gender-based differences in pharmacokinetics, with plasma concentrations in men being 30% to 50% lower and less variable than in women who received the same oral dose. fda.govnih.govnih.gov Population pharmacokinetic analyses have confirmed that alosetron concentrations are approximately 27% lower in men. nih.gov
The presence of food has a discernible impact on the absorption of alosetron. Co-administration with food leads to a decrease in the extent of absorption by approximately 25%. fda.govfda.govfda.gov This is also accompanied by a delay in the time to reach peak plasma concentration by an average of 15 minutes. fda.govfda.govfda.gov
| Parameter | Effect of Food | Reference |
| Bioavailability | Decreased by ~25% | fda.govfda.govfda.gov |
| Time to Peak Concentration (Tmax) | Delayed by ~15 minutes | fda.govfda.govfda.gov |
Bioavailability Research
Distribution Profile
Once absorbed, alosetron distributes throughout the body.
The volume of distribution for alosetron is estimated to be between 65 and 95 liters. reliasmedia.comnih.govfda.gov This indicates that the drug is distributed into tissues beyond the plasma volume.
Alosetron is moderately bound to plasma proteins. reliasmedia.com Approximately 82% of the drug is bound to these proteins, a characteristic that was observed over a concentration range of 20 to 4000 ng/mL. fda.govfda.govrxlist.com
| Pharmacokinetic Parameter | Value | Reference |
| Volume of Distribution (Vd) | 65 - 95 L | reliasmedia.comnih.govfda.gov |
| Plasma Protein Binding | 82% | fda.govfda.govrxlist.com |
Biotransformation Pathways
| Enzyme | Contribution to Metabolism | Reference |
| CYP2C9 | ~30% | fda.govfda.gov |
| CYP3A4 | ~18% | fda.govfda.gov |
| CYP1A2 | ~10% | fda.govfda.gov |
| Non-CYP Phase I | ~11% | nih.govfda.govfda.gov |
Role of Cytochrome P450 Enzymes (CYP1A2, CYP2C9, CYP3A4)
The metabolism of alosetron hydrochloride is extensive and primarily occurs in the liver through the action of cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified several key CYP isoenzymes responsible for its biotransformation. fda.govnih.govoup.com Specifically, CYP2C9 is estimated to contribute to about 30% of the metabolism, while CYP3A4 and CYP1A2 are responsible for approximately 18% and 10%, respectively. fda.govfda.govfda.gov
Conversely, alosetron itself does not appear to be a significant inhibitor or inducer of most major CYP enzymes at clinically relevant concentrations. fda.gov Studies have shown that alosetron is unlikely to inhibit the metabolic clearance of drugs metabolized by CYP2C9, CYP2C19, CYP2E1, or CYP3A4. boehringer-ingelheim.comfda.gov For example, a clinical interaction study with the CYP3A4 substrate cisapride (B12094) found no significant effects on its metabolism. fda.govfda.gov Similarly, no clinically significant impact was observed on the pharmacokinetics of alprazolam, another CYP3A4 substrate. nih.gov While high concentrations of alosetron in vitro showed some inhibition of CYP1A2 and CYP2E1, an in vivo study did not find inhibition of CYP2E1 but did show a 30% inhibition of CYP1A2. fda.govboehringer-ingelheim.com Alosetron does not seem to induce CYP3A, CYP2E1, or CYP2C19. fda.govboehringer-ingelheim.com
Table 1: Contribution of Cytochrome P450 Enzymes to Alosetron Metabolism (In Vitro)
| CYP Enzyme | Contribution to Metabolism |
| CYP2C9 | ~30% |
| CYP3A4 | ~18% |
| CYP1A2 | ~10% |
Data sourced from in vitro human microsomal studies. fda.govfda.govfda.gov
Non-CYP Mediated Metabolic Contributions
In addition to the metabolism facilitated by cytochrome P450 enzymes, a portion of alosetron's biotransformation occurs through other pathways. Non-CYP mediated Phase I metabolic conversion is estimated to account for approximately 11% of the drug's metabolism. fda.govfda.govfda.gov The specifics of these non-CYP pathways have not been fully elucidated in the provided research.
Identification and Characterization of Metabolites
Alosetron undergoes extensive metabolism, resulting in the formation of numerous metabolites. reliasmedia.com At least 13 distinct metabolites have been detected in human urine. fda.govfda.gov A mass balance study involving radiolabeled alosetron provided significant insight into its metabolic fate. fda.gov
The primary metabolite identified in urine is a 6-hydroxy metabolite, which accounts for about 15% of the administered dose. fda.govfda.gov This metabolite is further conjugated to form a glucuronide, which represents another 14% of the dose found in urine. fda.govfda.gov Other notable metabolites include a bis-oxidized dicarbonyl, accounting for 14% of the dose in urine, and its monocarbonyl precursor, which constitutes 4% in urine and 6% in feces. fda.gov
In studies involving Japanese men, an N-desmethyl metabolite was identified in the plasma. fda.govfda.govfda.gov Circulating metabolites in human serum have been identified as 6-hydroxy glucuronide, 6-hydroxy sulphate, 7-hydroxy sulphate, hydroxymethyl imidazole (B134444), and mono- and bis-oxygenated imidazole derivatives of alosetron. fda.govdrugs.com The biological activity of most of these metabolites is considered unknown or unlikely to contribute significantly to the pharmacological effects of alosetron. fda.govfda.gov Only the hydroxymethyl imidazole metabolite has shown weak pharmacological activity, being approximately 10-fold less potent than the parent compound, alosetron. fda.govdrugs.com
Table 2: Major Metabolites of Alosetron and Their Excretion
| Metabolite | Percentage of Dose in Urine | Percentage of Dose in Feces |
| 6-hydroxy metabolite | 15% | Present in small amounts |
| 6-O-glucuronide of 6-hydroxy metabolite | 14% | Present in small amounts |
| Bis-oxidized dicarbonyl | 14% | Not specified |
| Monocarbonyl precursor | 4% | 6% |
Elimination Dynamics
The elimination of alosetron from the body occurs through both renal and fecal pathways, following its extensive metabolism.
Renal Clearance Studies
The majority of a radiolabeled dose of alosetron is excreted in the urine. fda.gov Studies have shown that approximately 73-74% of the dose is recovered in the urine. fda.govnih.gov However, the renal elimination of the unchanged parent drug is minimal, accounting for only about 6% to 13% of the administered dose. fda.govoup.comboehringer-ingelheim.comfda.gov The renal clearance of alosetron is approximately 94 mL/min to 112 mL/min. fda.govboehringer-ingelheim.comfda.gov Research indicates that renal impairment (creatinine clearance 4 to 56 mL/min) does not have a significant effect on the renal elimination of alosetron, given the minor role of this pathway in clearing the unchanged drug. fda.govboehringer-ingelheim.com
Fecal Excretion of Unchanged Compound and Metabolites
Fecal excretion represents a smaller, yet significant, route for the elimination of alosetron and its metabolites. Approximately 11% to 24% of a radiolabeled dose is recovered in the feces. fda.govnih.govboehringer-ingelheim.com The amount of unchanged alosetron excreted in the feces is very low, accounting for only about 1% of the dose. fda.govboehringer-ingelheim.com Metabolites such as the monocarbonyl precursor and small amounts of the 6-hydroxy metabolite and its glucuronide conjugate have been detected in feces. fda.gov
Table 3: Elimination Characteristics of Alosetron
| Parameter | Value |
| Total Urinary Excretion (% of dose) | ~74% nih.govfda.gov |
| Unchanged Drug in Urine (% of dose) | 6% - 13% fda.govoup.comboehringer-ingelheim.com |
| Renal Clearance | 94 - 112 mL/min fda.govboehringer-ingelheim.comfda.gov |
| Total Fecal Excretion (% of dose) | 11% - 24% fda.govnih.govboehringer-ingelheim.com |
| Unchanged Drug in Feces (% of dose) | ~1% fda.govboehringer-ingelheim.com |
Terminal Elimination Half-Life Research
The terminal elimination half-life of alosetron is consistently reported to be approximately 1.5 hours. fda.govfda.govreliasmedia.comfda.gov This relatively short half-life indicates that the drug is cleared from the plasma quite rapidly. Population pharmacokinetic analyses have confirmed this, and also show that twice-daily oral dosing does not lead to drug accumulation. fda.govfda.gov The plasma clearance rate is approximately 600 mL/min. fda.govfda.gov
Population Pharmacokinetic Analyses in Irritable Bowel Syndrome Patient Cohorts
Population pharmacokinetic analyses in patients with Irritable Bowel Syndrome (IBS) have revealed several key characteristics of alosetron. These studies confirm that factors such as gender and age can influence the drug's concentration in the body, while its clearance remains largely unaffected by the dose up to 8 mg. fda.govfda.gov
One of the most consistent findings is the difference in plasma concentrations between genders. Following the same oral dose, plasma concentrations in men are 30% to 50% lower and exhibit less variability compared to women. fda.govnih.gov A specific population pharmacokinetic analysis in IBS patients quantified this, finding that alosetron concentrations were approximately 27% lower in men. fda.govfda.govboehringer-ingelheim.comnih.gov
Age has also been identified as a factor, with some studies in healthy individuals showing that plasma concentrations were about 40% higher in those aged 65 years and older compared to younger adults. fda.govfda.gov However, this effect was not consistently observed in men. fda.govfda.gov
Key pharmacokinetic parameters for alosetron have been well-defined. The terminal elimination half-life is approximately 1.5 hours, and the plasma clearance is about 600 mL/min. fda.govfda.govnih.gov Importantly, twice-daily oral administration of alosetron does not lead to drug accumulation in the system. fda.govfda.gov
Table 1: Summary of Population Pharmacokinetic Parameters for Alosetron
| Parameter | Finding | Citation |
|---|---|---|
| Gender Influence | Plasma concentrations are 27% to 50% lower in men compared to women. | fda.govfda.govnih.govboehringer-ingelheim.comnih.gov |
| Age Influence | Plasma concentrations are approximately 40% higher in individuals ≥65 years (effect not consistently observed in men). | fda.govfda.gov |
| Elimination Half-Life | Approximately 1.5 hours. | fda.govnih.gov |
| Plasma Clearance | Approximately 600 mL/min. | fda.govfda.gov |
| Accumulation | Does not occur with twice-daily oral dosing. | fda.govfda.gov |
Pharmacodynamic Biomarker Research
Pharmacodynamic studies have utilized specific biomarkers to understand the mechanisms by which alosetron exerts its effects on the human body, particularly the gastrointestinal system.
Table 2: Effect of Alosetron on Gastrointestinal Transit Markers
| GI Marker | Effect of Alosetron | Citation |
|---|---|---|
| Colonic Transit Time | Increased | fda.govnih.govboehringer-ingelheim.comrxlist.com |
| Ascending Colon Emptying Time | Increased by an average of 50% | frontiersin.orgfrontiersin.org |
| Whole Gut Transit Time | Increased | nih.gov |
| Orocecal Transit Time | No effect | fda.govboehringer-ingelheim.commhmedical.comrxlist.com |
| Colonic Compliance (in IBS patients) | Significantly increased | fda.govboehringer-ingelheim.comrxlist.com |
Studies focusing on the small intestine have demonstrated that alosetron can influence fluid and electrolyte movement. In healthy volunteers, a single dose of alosetron was found to increase the basal absorption of jejunal water and sodium. fda.govnih.govboehringer-ingelheim.comrxlist.com A human segmental perfusion study provided quantitative data on this effect, showing that alosetron treatment increased median basal jejunal fluid absorption to 5.1 mL/cm/h, compared with 3.8 mL/cm/h for placebo. nih.gov However, this effect appears to be limited to basal conditions. When a secretory state was induced using cholera toxin, alosetron did not significantly promote absorption or reduce secretion. nih.gov
Table 3: Alosetron's Effect on Basal Jejunal Fluid Absorption
| Treatment Group | Median Basal Fluid Absorption (mL/cm/h) | Citation |
|---|---|---|
| Alosetron | 5.1 | nih.gov |
| Placebo | 3.8 | nih.gov |
A key pharmacodynamic marker demonstrating alosetron's antagonist activity at 5-HT3 receptors is its effect on the flare response to serotonin (B10506). In studies involving healthy men, single oral doses of alosetron produced a dose-dependent reduction in the cutaneous flare response that occurs after an intradermal injection of serotonin. fda.govboehringer-ingelheim.comrxlist.compdr.net This finding illustrates the compound's ability to block peripheral 5-HT3 receptors, which are involved in this neurogenic inflammatory response.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Serotonin |
Clinical Efficacy Research of Alosetron Hydrochloride
Randomized Controlled Trial Designs and Methodologies
The foundation of evidence for alosetron (B1665255) hydrochloride's efficacy rests on numerous randomized controlled trials (RCTs). These studies are typically designed as double-blind, placebo-controlled trials to minimize bias. nih.gov A common methodology involves a screening phase to identify eligible patients, often based on established diagnostic criteria like the Rome II criteria for IBS. clinicaltrials.gov Following the screening period, subjects are randomized to receive either alosetron hydrochloride or a placebo for a defined treatment period, which has frequently been 12 weeks. nih.govmdpi.com
Key components of these trial designs include:
Primary and Secondary Endpoints: The primary endpoint in many this compound trials is the "adequate relief of IBS pain and discomfort". nih.gov Secondary endpoints are crucial for a comprehensive assessment and often include specific symptom improvements such as urgency, stool frequency, and stool consistency. nih.gov More recent trials have incorporated the US Food and Drug Administration (FDA) composite endpoint, which requires a certain percentage decrease in the weekly average of the worst abdominal pain and a reduction in the number of days with watery or mushy stools. nih.gov
Patient Population: Initial large-scale clinical trials primarily focused on female patients with non-constipated IBS. nih.gov Subsequent research and its approved use have been more specifically targeted toward women with severe, chronic IBS-D who have not responded to conventional therapies. mdpi.com Some studies have also included male participants, although the efficacy in this population has been less consistent. researchgate.net
Data Collection: Patient-reported outcomes are central to assessing efficacy. Daily electronic diaries or paper-based questionnaires are commonly used to record symptoms like abdominal pain, stool consistency (often using the Bristol Stool Scale), stool frequency, and urgency. clinicaltrials.gov
Post-Treatment Follow-up: Many trials include a post-treatment follow-up period, typically around four weeks, to observe the return of symptoms after discontinuation of the medication. nih.gov
Efficacy in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D) in Women
Clinical trials have consistently demonstrated the efficacy of this compound in treating the multifaceted symptoms of IBS-D in women.
This compound has shown significant improvements across a range of bothersome IBS-D symptoms. Studies have reported that treatment with alosetron leads to a significant decrease in fecal urgency and stool frequency. nih.govmdpi.com Furthermore, it contributes to firmer stool consistency. nih.gov A notable finding is the rapid onset of these effects, with improvements often observed within the first week of treatment. nih.gov In terms of abdominal pain, a core symptom of IBS, alosetron has been proven to provide significant relief of pain and discomfort compared to placebo. mdpi.com
A meta-analysis of RCTs confirmed that 5-HT3 receptor antagonists, including alosetron, were superior to placebo in relieving abdominal pain and improving stool consistency. nih.govplos.org
Data from a prospective, open-label study showed that 45% of evaluable patients met the rigorous FDA composite endpoint responder criteria for at least half of the 12-week study period. nih.gov
IBS-D can significantly impair an individual's health-related quality of life (HRQoL). Research has shown that treatment with this compound can lead to clinically relevant improvements in HRQoL. nih.gov Studies utilizing instruments like the IBS-QOL have demonstrated that alosetron treatment results in statistically significant improvements in HRQoL scores compared to placebo. mdpi.comresearchgate.net These improvements correlate with the observed relief in global IBS symptoms and a reduction in the interference of IBS-D with daily activities. nih.govresearchgate.net
The therapeutic benefits of this compound are sustained throughout the duration of treatment. nih.gov Clinical trials have shown that the improvements in symptoms like urgency, stool frequency, and stool consistency persist for the entire treatment period. nih.gov However, it is important to note that these effects are not curative. Following the cessation of treatment, a return of symptoms is typically observed. nih.gov This underscores the role of alosetron in managing, rather than resolving, the chronic symptoms of IBS-D.
Impact on Health-Related Quality of Life (HRQoL)
Sex-Gender Differences in Therapeutic Responsiveness
A notable aspect of the clinical research on this compound is the observed difference in therapeutic responsiveness between sexes. The efficacy of alosetron has been consistently and robustly demonstrated in female patients with IBS-D. researchgate.netresearchgate.net In contrast, clinical trials have not shown consistent or significant improvement in IBS symptoms in male patients treated with alosetron. researchgate.net
This sex-specific efficacy led to the initial approval and subsequent reintroduction of alosetron for use exclusively in women with severe IBS-D. mdpi.comresearchgate.net While the precise reasons for this difference are not fully elucidated, it has been a pivotal factor in shaping the clinical application of the drug. It is worth noting that other 5-HT3 receptor antagonists, such as cilansetron (B1669024), have shown efficacy in both male and female patients in some trials, indicating that the sex-specific effect may not be a class-wide phenomenon for all 5-HT3 receptor antagonists. karger.com
Comparative Efficacy in Male Versus Female Patient Cohorts
The clinical efficacy of this compound has been observed to differ significantly between male and female patients with irritable bowel syndrome with diarrhea (IBS-D). Initial clinical trials primarily focused on female cohorts, where the compound demonstrated substantial improvements in IBS symptoms. frontiersin.org In women, alosetron has been shown to provide significant relief from abdominal pain and discomfort, improve stool consistency, reduce stool frequency, and decrease the sense of urgency. reliasmedia.comdovepress.comnih.gov
In contrast, studies including male patients have generally failed to show convincing evidence of efficacy. frontiersin.org One trial noted that while both male and female patients experienced a hardening of stool consistency, only females showed a statistically significant decrease in the incidence of diarrhea compared to placebo. reliasmedia.com Specifically, in one study, 63% of female patients receiving alosetron reported a significant improvement in abdominal pain and discomfort scores after 12 weeks, compared to 51% in the placebo group. reliasmedia.com In the same study, no significant difference in diarrhea incidence was found between alosetron and placebo for male patients. reliasmedia.com Another analysis reported that women experienced 12 more pain-free days over three weeks of treatment compared to placebo, an effect not seen in men. dovepress.com
Some researchers suggest the lack of demonstrated efficacy in males could be due to an under-representation of men in clinical studies or potential biological differences, such as higher 5-HT synthesis in males. frontiersin.org Pharmacokinetic studies have also revealed that serum concentrations of alosetron are approximately two-fold higher in female subjects than in males after oral administration, which may contribute to the observed differences in clinical response. frontiersin.orgnih.gov
However, not all analyses are in complete agreement. A meta-analysis of eight randomized, placebo-controlled trials, which included both men and women, found that alosetron was effective for adequate relief of IBS pain and discomfort in both sexes when compared to placebo. drugbank.com The relative risk for this outcome was 1.34 for females and 1.23 for males, indicating a statistically significant, albeit smaller, effect in the male cohort. drugbank.com Another meta-analysis also concluded that 5-hydroxytryptamine type 3 (5-HT3) antagonists as a class are effective in both men and women with non-constipating IBS. Despite these findings, the primary indication for alosetron remains for women with severe IBS-D, reflecting the more robust and consistent efficacy data in female populations. jnmjournal.orgdoaj.org
| Study/Analysis | Key Efficacy Finding in Females | Key Efficacy Finding in Males | Citation |
|---|---|---|---|
| Mangel and Northcutt, 1999 (as cited in Frontiers, 2022) | Substantial improvement of IBS symptoms (pain, bowel function, stool consistency, urgency). | No improvements shown at any dose. | frontiersin.org |
| Relias Media Review of Bardhan et al. | 51% receiving alosetron reported a statistically significant decrease in diarrhea vs. 34% in the placebo group. 63% showed significant improvement in abdominal pain. | Did not exhibit convincing improvement in pain, discomfort, or diarrhea. Showed some improvement in stool hardening at the highest dose. | reliasmedia.com |
| van Kessel et al., 2021 | Almost twice as many women reported adequate relief of IBS pain and discomfort. Significant improvement in urgency, stool hardening, and decreased frequency. | Barely any improvement in adequate relief of pain and discomfort. No significant improvement in urgency or frequency. | dovepress.com |
| Rahimi et al., 2008 Meta-Analysis | Significant adequate relief of IBS pain and discomfort (Relative Risk = 1.34 vs. placebo). | Significant adequate relief of IBS pain and discomfort (Relative Risk = 1.23 vs. placebo). | drugbank.com |
Meta-Analyses and Systematic Reviews of Clinical Trial Data
Multiple meta-analyses and systematic reviews have been conducted to synthesize the evidence from randomized controlled trials (RCTs) on the efficacy of this compound. These analyses consistently conclude that alosetron is superior to placebo for the management of key IBS-D symptoms in its target population.
A meta-analysis of six high-quality RCTs involving 3,529 patients (93% female) found a pooled odds ratio (OR) for adequate relief of pain or global symptom improvement of 1.81 compared to placebo. nih.govnih.gov The number needed to treat (NNT) for one patient to experience improvement over placebo was calculated to be seven. nih.govnih.gov This analysis affirmed that alosetron positively impacts global symptoms as well as pain and discomfort in non-constipated female patients with IBS. nih.govresearchgate.net
Another comprehensive meta-analysis of eight RCTs (4,170 patients) reported similar findings. drugbank.com For the outcome of global improvement in IBS symptoms, alosetron was significantly more effective than placebo, with a relative risk (RR) of 1.60. drugbank.com For adequate relief of IBS pain and discomfort, the RR was 1.31 in favor of alosetron. drugbank.com
More recent network meta-analyses have compared alosetron to other pharmacological agents for IBS-D. A 2020 analysis including 18 RCTs and 9,844 patients compared alosetron, eluxadoline (B110093), ramosetron, and rifaximin (B1679331). whiterose.ac.uk It found all active agents to be more effective than placebo. whiterose.ac.uk In a ranking based on the FDA-recommended composite endpoint (improvement in both abdominal pain and stool consistency), alosetron was ranked as the most effective treatment. whiterose.ac.uk It also ranked highest for improving stool consistency specifically. whiterose.ac.uk
| Meta-Analysis / Review | Number of Trials (Patients) | Primary Efficacy Outcome vs. Placebo | Result (95% CI) | Citation |
|---|---|---|---|---|
| Cremonini et al., 2003 | 6 (3,529) | Adequate relief of pain or global symptoms | Odds Ratio: 1.81 (1.57-2.10) | nih.govnih.gov |
| Rahimi et al., 2008 | 8 (4,170) | Global improvement in IBS symptoms | Relative Risk: 1.60 (1.44-1.76) | drugbank.com |
| Rahimi et al., 2008 | 8 (4,170) | Adequate relief of IBS pain and discomfort | Relative Risk: 1.31 (1.20-1.43) | drugbank.com |
| Black et al., 2020 (Network Meta-Analysis) | 18 (9,844) | Ranked efficacy for FDA composite endpoint (pain & stool consistency) | Alosetron ranked highest among comparators (eluxadoline, ramosetron, rifaximin) | whiterose.ac.uk |
Efficacy Evaluation in Real-World Clinical Practice Settings
The evaluation of alosetron's efficacy in real-world clinical practice settings provides insight into its performance outside the controlled environment of clinical trials. A prospective, open-label, multicenter observational study (NCT01257477) was designed to assess alosetron's effectiveness in women with severe IBS-D who met the Rome III diagnostic criteria. nih.govresearchgate.net
This study was notable as it was the first to prospectively evaluate alosetron using the rigorous composite endpoint recommended by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net This endpoint requires a patient to achieve both a ≥30% decrease in the weekly average of worst abdominal pain and a ≥50% reduction in the number of days per week with mushy or watery (Bristol Stool Scale type 6 or 7) stools. nih.govresearchgate.net
These real-world findings support the data from earlier RCTs, demonstrating that alosetron is a clinically effective treatment for women with severe IBS-D who have not responded adequately to other therapies. nih.gov The results indicate that the efficacy observed in controlled trials translates to meaningful symptom improvement in a typical clinical practice setting, even when assessed with stringent modern endpoints. nih.govresearchgate.net
| Study Detail | Finding | Citation |
|---|---|---|
| Study Design | Prospective, open-label, multicenter, observational 12-week study (NCT01257477) in women with severe IBS-D. | nih.govresearchgate.net |
| Primary Efficacy Endpoint | FDA composite endpoint: ≥30% pain reduction AND ≥50% reduction in days with Type 6/7 stools. | nih.govresearchgate.net |
| Responder Rate | 45% of evaluable patients met the FDA composite endpoint for ≥50% of the study period. | researchgate.net |
| Secondary Endpoints | Statistically significant improvements from baseline in individual symptoms, including fecal urgency and incontinence. | nih.gov |
| Patient-Physician Agreement | 85.9% concordance between patient and physician assessment of IBS severity improvement. | nih.govresearchgate.net |
Adverse Event Research and Pathophysiological Investigations
Ischemic Colitis (IC) Associated with Alosetron (B1665255) Hydrochloride
Incidence Rates in Clinical Trials and Post-Marketing Surveillance
The association between alosetron hydrochloride and ischemic colitis (IC) has been a significant area of research since the drug's initial approval. Clinical trials and post-marketing surveillance have provided data to quantify this risk.
In pooled data from clinical trials, a statistically significant increase in the incidence of IC was observed in patients treated with alosetron compared to those receiving a placebo (0.15% vs 0.00%, p=0.03). nih.govnih.gov The cumulative incidence of IC in women with irritable bowel syndrome (IBS) treated with alosetron was reported to be 0.2% (2 per 1,000 patients) through 3 months of treatment and 0.3% (3 per 1,000 patients) through 6 months. nih.govfda.gov
Post-marketing surveillance data has further illuminated the incidence of IC in a real-world setting. Following the implementation of a Risk Management Program (RMP), the adjudicated incidence rate of IC was found to be approximately 1.03 cases per 1,000 patient-years of alosetron use. nih.gov Another analysis of post-marketing data calculated the post-adjudication rate of ischemic colitis to be 1.1 per 1,000 patient-years of alosetron use. nih.govumich.edu It is noteworthy that these rates were similar to those observed in the post-marketing period before the drug was temporarily withdrawn and the RMP was put in place. nih.gov
Data from clinical trials conducted after the reintroduction of alosetron under the RMP showed incidence rates for IC of 4 cases per 1,000 patients in the alosetron group and 2 cases per 1,000 patients in the placebo group. nih.govsci-hub.se
Table 1: Incidence of Ischemic Colitis with this compound
| Data Source | Alosetron Incidence | Placebo Incidence | Time Frame |
|---|---|---|---|
| Pooled Clinical Trials nih.govnih.gov | 0.15% | 0.00% | Not Specified |
| Clinical Trials (Women with IBS) nih.govfda.gov | 0.2% | Not Reported | 3 Months |
| Clinical Trials (Women with IBS) nih.govfda.gov | 0.3% | Not Reported | 6 Months |
| Post-Marketing Surveillance (RMP) nih.gov | 1.03 cases / 1,000 patient-years | Not Applicable | 9 years |
| Post-Marketing Surveillance nih.govumich.edu | 1.1 cases / 1,000 patient-years | Not Applicable | Not Specified |
| Post-Reintroduction Clinical Trials nih.govsci-hub.se | 4 cases / 1,000 patients | 2 cases / 1,000 patients | Not Specified |
Proposed Pathophysiological Mechanisms of IC
The precise mechanisms by which alosetron may lead to ischemic colitis are not fully understood, but several hypotheses have been proposed based on its pharmacological action and physiological effects.
One leading hypothesis centers on the blockade of 5-hydroxytryptamine (5-HT)3 receptors. nih.gov Serotonin (B10506) (5-HT) is a key signaling molecule in the gastrointestinal tract, and 5-HT3 receptors are involved in regulating visceral pain, colonic transit, and GI secretions. fda.gov By blocking these receptors, alosetron may lead to an increase in free serotonin available to stimulate other serotonin receptors, such as 5-HT1 and 5-HT2, which can be involved in vasoconstriction. nih.gov This vasoconstrictive effect could potentially reduce blood flow to the colon, leading to ischemia. nih.gov However, some animal studies have yielded conflicting results. For instance, one study in anesthetized rats found that intravenous alosetron reduced mesenteric blood flow but did not alter blood flow in the colon. nih.gov Conversely, another in vivo study found no evidence that blocking 5-HT3 receptors interfered with baseline colonic blood flow. europeanreview.org
Alosetron is known to slow colonic transit time. fda.gov This effect, which contributes to its therapeutic benefit in diarrhea-predominant IBS, can also lead to constipation. nih.gov It has been proposed that severe constipation can increase intraluminal pressure within the colon. medscape.org This increased pressure may, in turn, compress the blood vessels supplying the colonic wall, thereby reducing intestinal blood flow and predisposing individuals to mucosal ischemia. medscape.org This mechanism suggests an indirect link between the pharmacological action of alosetron on motility and the development of ischemic colitis.
The potential for alosetron to induce vasoconstriction has led to research into whether individuals with pre-existing vascular conditions, such as atherosclerotic disease, are at an increased risk for developing ischemic colitis. nih.gov Atherosclerosis, characterized by the buildup of fatty deposits in blood vessels, can already compromise blood flow. healthgrades.com It is hypothesized that in patients with underlying atherosclerotic disease affecting the vessels that supply the GI tract, the vasoconstrictive effects of alosetron could be more pronounced, further reducing blood flow and tipping the balance towards ischemia. nih.govmedscape.org Studies have shown that cardiovascular diseases and their risk factors are independently associated with the development of ischemic colitis in the general population. wjgnet.comresearchgate.net
Potential Link to Altered Colonic Motility and Intestinal Blood Flow
Clinical Features and Outcomes of IC Cases
Cases of ischemic colitis associated with alosetron use have been characterized to understand their clinical presentation and outcomes. The onset of symptoms can be relatively soon after initiating treatment, with a mean time to onset of 35 days in one analysis of post-marketing reports. medscape.org
The clinical presentation often involves symptoms such as new or worsening abdominal pain and bloody diarrhea or blood in the stool. nih.govmedlineplus.gov Endoscopic and pathologic features of the colitis are consistent with ischemia. nih.gov
Importantly, in the majority of reported cases, the ischemic colitis was reversible and resolved with the prompt discontinuation of alosetron. nih.govumich.edu In a review of 19 cases from clinical trials, all were reversible without long-term consequences. umich.edu While hospitalization has been reported in a significant number of cases, most instances are self-limited and resolve with supportive care. medscape.org However, severe complications, though rare, have occurred, including the need for surgery and, in very rare instances, death. nih.govmedscape.org The implementation of the Risk Management Program, which includes educating physicians and patients about the risks, appears to have mitigated the occurrence of serious outcomes. nih.govsci-hub.se
Complications of Constipation (CoC)
Incidence and Severity in Clinical and Post-Marketing Data
Constipation is a recognized and frequent side effect of this compound treatment. medicinenet.com In clinical trials, constipation was the most commonly reported adverse event, with an incidence of approximately 29% in patients receiving 1 mg of alosetron twice daily. ispub.comfda.gov This was a dose-related effect. ispub.comfda.gov
However, serious complications of constipation (CoC) are less common. In clinical trials, the incidence of serious CoC was approximately 0.1% (1 per 1,000 patients) in women receiving either alosetron or a placebo, showing no significant difference between the two groups. nih.govfda.govfda.gov Post-marketing surveillance data has provided further insight into the incidence of these events. One systematic review reported a post-adjudication rate of serious complications of constipation of 0.66 per 1,000 patient-years of alosetron use. nih.govumich.edu A later analysis of post-marketing data over a 9-year period under a risk management program found a lower adjudicated incidence rate for CoC of 0.25 cases per 1,000 patient-years. nih.govresearchgate.net This later study also noted a progressive decline in the incidence of CoC over time. nih.govresearchgate.net
While infrequent, these complications can be severe, leading to hospitalization, and in rare instances, intestinal surgery such as colectomy, blood transfusions, and even death. fda.govfda.govdrugs.com
Incidence of Serious Complications of Constipation (CoC) with Alosetron
Spectrum of CoC: Fecal Impaction, Intestinal Obstruction, Ileus, Toxic Megacolon, Intestinal Perforation
The spectrum of serious complications of constipation associated with this compound is varied and includes several severe gastrointestinal events. These complications have been reported in both clinical trials and post-marketing experience. fda.gov The reported complications encompass:
Fecal Impaction: A condition where hardened stool becomes stuck in the rectum or lower colon. ispub.comnih.gov
Intestinal Obstruction: A blockage that prevents food or liquid from passing through the small intestine or large intestine. ispub.comnih.gov
Ileus: A temporary lack of the normal muscle contractions of the intestines. ispub.comnih.gov
Toxic Megacolon: A rare, life-threatening widening of the large intestine. ispub.comnih.gov
Intestinal Perforation: A hole in the wall of the small intestine or large intestine. ispub.comfda.gov
In some cases, these complications have necessitated surgical intervention, including colectomy. fda.govfda.gov Rare instances of death have also been reported in post-marketing clinical practice. fda.govfda.govdrugs.com
Research on Risk Factors for CoC: Debilitated Patients, Co-medications
Research has identified certain patient populations and concomitant medication use as potential risk factors for developing serious complications of constipation with this compound. Clinical trial and post-marketing data suggest that elderly and debilitated patients may be at a greater risk. fda.govdrugs.comnih.gov Therefore, caution and careful follow-up are advised when prescribing alosetron to these individuals. fda.gov
The use of other medications that decrease gastrointestinal motility is another significant risk factor. fda.govdrugs.com Co-administration of alosetron with such drugs can increase the likelihood of developing constipation and its serious complications. medscape.com Examples of such medications include anticholinergics and antispasmodics. medicinenet.com It is contraindicated to use alosetron with fluvoxamine (B1237835), a strong inhibitor of the enzyme CYP1A2, as it can significantly increase alosetron plasma concentrations. fda.gov
Other Reported Gastrointestinal Adverse Events
Beyond constipation and its complications, other gastrointestinal adverse events have been reported in patients taking this compound. In clinical studies, these events were generally reported more frequently in patients receiving alosetron compared to placebo. fda.gov
Commonly reported gastrointestinal adverse events, aside from constipation, include:
Abdominal pain and discomfort ispub.comdrugs.com
Abdominal distention drugs.com
Vomiting fda.gov
Flatulence fda.gov
Hemorrhoids drugs.com
Regurgitation and reflux drugs.com
In a 12-week study of women with severe diarrhea-predominant IBS, gastrointestinal adverse reactions reported in 3% or more of patients on alosetron and more frequently than placebo included constipation, abdominal pain, nausea, vomiting, and flatulence. fda.gov Another study reported similar findings, also noting abdominal discomfort and pain, and gastrointestinal discomfort and pain as other adverse events. ispub.com
Long-Term Safety Profiles and Surveillance Data
The long-term safety of this compound has been evaluated through extended clinical trials and post-marketing surveillance programs. A 48-week, double-blind study demonstrated that long-term use of alosetron was generally well-tolerated. nih.gov In this study, the profile of adverse events and serious adverse events was similar between the alosetron and placebo groups, with the exception of constipation. nih.gov Notably, no cases of ischemic colitis or serious complications related to bowel motor dysfunction were reported in this long-term trial. nih.gov
However, it's important to note that the patient experience in controlled clinical trials is considered insufficient to definitively estimate the incidence of ischemic colitis in patients taking alosetron for longer than 6 months. medicinenet.comfda.govboehringer-ingelheim.com
Post-marketing surveillance has been crucial in monitoring the safety of alosetron since its reintroduction to the market. A risk management program (RMP) was implemented to mitigate the risks of serious gastrointestinal adverse events. nih.gov An analysis of data from the first 9 years of the RMP, covering approximately 28,084 patient-years of exposure, found that the incidence rates of ischemic colitis and complications of constipation remained low. nih.govresearchgate.net The adjudicated incidence rate for ischemic colitis was 1.03 cases per 1000 patient-years, and for complications of constipation, it was 0.25 cases per 1000 patient-years. nih.govresearchgate.net The reporting of these adverse events to the FDA Adverse Event Reporting System (FAERS) has been stable. fda.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Fluvoxamine |
| Atropine |
| Dicyclomine |
| Kaolin-pectin |
| Loperamide |
| Hydralazine |
| Isoniazid |
| Codeine |
| Diphenoxylate |
| Cimetidine |
Risk Factor Identification and Mitigation Strategies for Adverse Events
Research into the adverse events associated with this compound has led to the identification of specific risk factors and the development of robust mitigation strategies. These efforts have been crucial in managing the risks of serious gastrointestinal events, primarily ischemic colitis (IC) and severe complications of constipation (CoC). nih.govsci-hub.sedrugs.com
Risk Factor Identification
Detailed investigations and postmarketing surveillance have identified several patient- and treatment-related factors that may increase the risk of developing serious adverse events during alosetron therapy.
Patient-Related Risk Factors: A number of pre-existing conditions and patient characteristics have been identified as potential risk factors. Patients with a history of chronic or severe constipation, or past complications resulting from constipation, are at a higher risk. doctorabad.commedlineplus.gov Similarly, a history of various gastrointestinal disorders serves as a contraindication; these include ischemic colitis, intestinal obstruction, strictures, toxic megacolon, gastrointestinal perforation, diverticulitis, Crohn's disease, and ulcerative colitis. mayoclinic.orgstatpearls.com
Other significant risk factors include a history of impaired intestinal circulation, thrombophlebitis, or a hypercoagulable state. doctorabad.commayoclinic.org Older or debilitated patients may also be at an increased risk for complications related to constipation. nih.govdoctorabad.commayoclinic.org Furthermore, alosetron is contraindicated in patients with severe hepatic impairment due to its extensive metabolism in the liver. nih.govfda.gov Some research also suggests that pre-existing vascular disease could increase the risk of developing intestinal ischemia in patients who experience severe constipation. nih.gov
Treatment-Related Risk Factors: The risk of adverse events can also be influenced by concurrent medication use. Co-administration of medications that decrease gastrointestinal motility can heighten the risk of constipation and its complications. nih.govdoctorabad.com A significant drug-drug interaction exists with fluvoxamine, a potent inhibitor of the CYP1A2 enzyme, which can substantially increase alosetron plasma concentrations. nih.govdrugs.com Therefore, concurrent use is contraindicated. statpearls.com Caution is also advised with moderate CYP1A2 inhibitors. nih.gov Constipation has been noted as a frequent, dose-related side effect. doctorabad.comfda.gov
Table 1: Identified Risk Factors for Alosetron-Related Adverse Events
| Category | Risk Factor | Associated Adverse Events | Source |
|---|---|---|---|
| Patient-Related | History of chronic/severe constipation or its sequelae | Complications of Constipation, Ischemic Colitis | doctorabad.commedlineplus.govstatpearls.com |
| History of ischemic colitis, intestinal obstruction, GI perforation, diverticulitis, Crohn's disease, ulcerative colitis | Ischemic Colitis, Complications of Constipation | mayoclinic.orgstatpearls.com | |
| History of impaired intestinal circulation, thrombophlebitis, or hypercoagulable state | Ischemic Colitis | doctorabad.commayoclinic.orgstatpearls.com | |
| Older age | Complications of Constipation | nih.govmayoclinic.orgfda.gov | |
| Debilitated status | Complications of Constipation | nih.govdoctorabad.com | |
| Severe hepatic impairment (Child-Pugh Class C) | Increased Alosetron Exposure/Toxicity | nih.govfda.gov | |
| Treatment-Related | Concomitant use of medications that decrease GI motility | Complications of Constipation | nih.govdoctorabad.com |
| Co-administration with fluvoxamine (potent CYP1A2 inhibitor) | Increased Alosetron Exposure/Toxicity | nih.govstatpearls.comdrugs.com |
Mitigation Strategies for Adverse Events
In response to the identified risks, a comprehensive set of mitigation strategies was developed. These strategies focus on careful patient selection, education, and active monitoring throughout treatment. Although the formal Risk Evaluation and Mitigation Strategy (REMS) program is no longer required by the FDA, the principles established remain critical for safe use. fda.govfda.gov
Patient Selection and Prescribing Programs: A cornerstone of risk mitigation is the restricted indication of alosetron for use only in women with severe diarrhea-predominant irritable bowel syndrome (IBS-D) who have not responded to conventional therapies. nih.govdrugs.comdoctorabad.com The definition of "severe" IBS-D includes specific criteria such as frequent and severe abdominal pain, frequent bowel urgency or fecal incontinence, or disability and restriction of daily activities. statpearls.comnih.govresearchgate.net
Historically, a key part of the risk management plan was a prescribing program that required physicians to be qualified in the diagnosis and management of IBS and to enroll in the program. nih.gove-lactancia.org This ensured that prescribers were educated about the risks and benefits. Patients were also required to sign a patient-physician agreement form, confirming they understood the potential adverse effects. nih.gov
Patient Education and Monitoring: Patient education is a critical component of safe use. Healthcare providers must counsel patients on the signs and symptoms of both ischemic colitis (e.g., new or worsening abdominal pain, rectal bleeding, bloody diarrhea) and complications of constipation. medlineplus.govfda.gov Patients are instructed to immediately discontinue alosetron and contact their healthcare provider if they develop constipation or any symptoms of ischemic colitis. nih.govdrugs.comwikidoc.org Alosetron should not be restarted in any patient who develops ischemic colitis. drugs.com If constipation develops, the medication should be stopped, and a clinician should be contacted if it does not resolve. nih.govwikidoc.org
Dosing and Administration Adjustments: To minimize the risk of constipation, the recommended starting dose was reduced following the drug's reintroduction to the market. drugs.comnih.gov If constipation occurs even at a low dose, therapy should be interrupted until it resolves and may be restarted at a reduced frequency. drugs.comwikidoc.org If constipation recurs, the drug must be discontinued (B1498344) immediately. drugs.comwikidoc.org
Table 2: Mitigation Strategies for Alosetron-Related Adverse Events
| Strategy | Description | Purpose | Source |
|---|---|---|---|
| Restricted Indication | Approved only for women with severe diarrhea-predominant IBS who have failed conventional therapy. | To ensure benefits outweigh risks in a specific, highly affected population. | nih.govdrugs.comdoctorabad.com |
| Patient Selection | Screening to exclude patients with contraindications (e.g., history of constipation, ischemic colitis, certain GI diseases). | To avoid use in individuals with pre-existing risk factors. | mayoclinic.orgstatpearls.comclinicaltrials.gov |
| Dosing Adjustments | Lower recommended starting dose; instructions to interrupt or discontinue therapy if constipation occurs. | To minimize the dose-related risk of constipation. | drugs.comnih.govwikidoc.org |
| Patient Education | Counseling on the signs and symptoms of ischemic colitis and severe constipation. | To enable early recognition of adverse events. | medlineplus.govfda.gov |
| Active Monitoring | Instructing patients to stop alosetron immediately and report symptoms of constipation or ischemic colitis to their provider. | To facilitate prompt intervention and prevent serious outcomes. | nih.govdrugs.comwikidoc.org |
| Prescriber and Pharmacist Roles | Historically involved a formal prescribing program and pharmacist confirmation before dispensing. | To ensure both prescribers and patients were fully informed of the risks. | nih.gove-lactancia.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Fluvoxamine |
Drug Interaction Research with Alosetron Hydrochloride
Cytochrome P450 Enzyme-Mediated Interactions
In vivo and in vitro data indicate that alosetron (B1665255) is metabolized mainly by CYP1A2, with secondary contributions from CYP3A4 and CYP2C9. drugs.comfda.govfda.gov Consequently, the clearance of alosetron can be modified by inhibitors or inducers of these specific isoenzymes. drugs.commedicinenet.com
Given that CYP1A2 is a primary pathway for alosetron metabolism, its interaction with inhibitors of this enzyme is clinically significant. nih.govwjgnet.com
Fluvoxamine (B1237835): A potent inhibitor of CYP1A2, fluvoxamine also demonstrates inhibitory effects on CYP3A4, CYP2C9, and CYP2C19. drugs.commedicaldialogues.in A pharmacokinetic study involving 40 healthy female subjects who received escalating doses of fluvoxamine (50 to 200 mg/day) for 16 days found a substantial impact on alosetron pharmacokinetics when a single 1 mg dose of alosetron was co-administered on the final day. drugs.commedicaldialogues.infda.gov Fluvoxamine increased the mean plasma concentration (AUC) of alosetron by approximately six-fold and prolonged its elimination half-life by about three-fold. drugs.commedicinenet.comnih.govfda.gov This interaction is considered significant enough that the concomitant use of alosetron and fluvoxamine is contraindicated. medicaldialogues.inpatsnap.com
Table 1: Effect of Fluvoxamine on Alosetron Pharmacokinetics
| Parameter | Change with Fluvoxamine Co-administration | Reference |
|---|---|---|
| Mean Alosetron Plasma Concentration (AUC) | ~6-fold increase | drugs.comnih.govwjgnet.com |
| Alosetron Half-life | ~3-fold increase | drugs.comnih.govwjgnet.com |
Cimetidine and Quinolone Antibiotics: These agents are classified as moderate CYP1A2 inhibitors. nih.govnih.gov While specific clinical studies evaluating their interaction with alosetron have not been conducted, the potential for a significant drug interaction exists. drugs.commedicinenet.commedicaldialogues.in Due to this risk, it is recommended that co-administration of alosetron with moderate CYP1A2 inhibitors be avoided unless clinically necessary. medicinenet.comnih.gov
CYP3A4 represents a minor metabolic pathway for alosetron. drugs.comfda.gov However, strong inhibitors of this enzyme can still affect alosetron plasma concentrations. nih.gov
Ketoconazole (B1673606): A pharmacokinetic study was conducted in 38 healthy female subjects who were given ketoconazole (200 mg twice daily), a strong CYP3A4 inhibitor, for seven days. drugs.commedicaldialogues.in On the last day, a single 1 mg dose of alosetron was co-administered. The results showed that ketoconazole increased the mean alosetron AUC by 29%. drugs.comnih.govmedicaldialogues.in While less pronounced than the interaction with strong CYP1A2 inhibitors, caution is advised when alosetron is administered concomitantly with ketoconazole. drugs.commedicaldialogues.in
Table 2: Effect of Ketoconazole on Alosetron Pharmacokinetics
| Parameter | Change with Ketoconazole Co-administration | Reference |
|---|---|---|
| Mean Alosetron Plasma Concentration (AUC) | 29% increase | drugs.comnih.govmedicaldialogues.in |
Other Strong CYP3A4 Inhibitors: The interaction between alosetron and other potent CYP3A4 inhibitors, such as certain macrolides (e.g., clarithromycin, telithromycin), protease inhibitors, voriconazole, and itraconazole, has not been formally evaluated. drugs.comnih.govmedicaldialogues.in Nevertheless, due to the potential for similar interactions, caution should be exercised when these drugs are used concurrently with alosetron. drugs.commedicaldialogues.in
CYP2C9 is also a minor contributor to the metabolism of alosetron. fda.govfda.gov In vitro studies have demonstrated that alosetron itself does not inhibit the CYP2C9 enzyme. drugs.commedicinenet.comfda.gov The clinical data on interactions with specific CYP2C9 inhibitors are limited. Drugs that are known inhibitors of CYP2C9, such as fluconazole (B54011) and the chemotherapy agent capecitabine, may theoretically increase alosetron concentrations, but formal interaction studies have not been conducted to confirm the clinical relevance of this specific pathway. medscape.comcancer-druginteractions.org It is noteworthy that fluvoxamine, which has a profound effect on alosetron levels, is also an inhibitor of CYP2C9 in addition to being a potent CYP1A2 inhibitor. medicaldialogues.in
Drugs that induce the activity of the cytochrome P450 enzymes responsible for alosetron's metabolism (CYP1A2, CYP3A4, and CYP2C9) have the potential to decrease alosetron plasma concentrations and thus reduce its efficacy. drugs.commedicinenet.com For instance, cigarette smoking, which is known to induce CYP1A2, may decrease the levels of alosetron. medscape.com Other potent enzyme inducers like carbamazepine, phenobarbital, phenytoin, and rifampicin (B610482) could theoretically lower alosetron exposure, though specific clinical interaction studies are lacking. medscape.comcancer.govdovepress.com Research indicates that alosetron itself does not appear to induce major CYP enzymes like CYP3A, CYP2E1, or CYP2C19. medicinenet.comfda.govreliasmedia.com
CYP2C9 Inhibitors
Pharmacodynamic Interactions Affecting Gastrointestinal Motility
Pharmacodynamic interactions occur when two drugs have additive or opposing effects on the body. Alosetron's primary mechanism involves slowing colonic transit. nih.gov Therefore, its co-administration with other drugs that affect GI motility can lead to clinically significant additive effects.
A significant pharmacodynamic interaction exists between alosetron and opioid agonists. pdr.net Both classes of drugs decrease gastrointestinal motility and are associated with the side effect of constipation. pdr.net The concurrent use of alosetron with opioid agonists such as hydrocodone, meperidine, or methadone can severely worsen constipation. pdr.net This additive effect increases the risk for serious complications, including gastrointestinal obstruction, impaction, or paralytic ileus. pdr.netfda.gov Similarly, co-administration with eluxadoline (B110093), a mu-opioid receptor agonist used for irritable bowel syndrome with diarrhea, should be avoided due to the synergistic risk of constipation and its related complications. medscape.comfda.gov
Co-administration with Anticholinergic Agents
The concurrent use of alosetron hydrochloride and drugs with anticholinergic properties warrants careful consideration due to the potential for pharmacodynamic interactions. Both alosetron and anticholinergic agents can decrease gastrointestinal motility. pdr.netpdr.net Clinical trial and postmarketing data suggest that patients taking medications that slow gastrointestinal transit may face a greater risk of developing serious complications of constipation. rxlist.com
When alosetron is combined with anticholinergic drugs, such as atropine, there is a potential for an additive effect on the reduction of gastrointestinal motility. pdr.netpdr.net This pharmacodynamic interaction can significantly worsen constipation, potentially leading to severe outcomes like gastrointestinal obstruction, impaction, or paralytic ileus. pdr.netpdr.net While specific clinical studies detailing the pharmacokinetic interactions with a broad range of anticholinergics are not extensively documented, the primary concern lies in the additive physiological effects on the gut. pdr.net Therefore, caution is advised when co-prescribing alosetron with any anticholinergic agents. pdr.netpdr.net
| Co-administered Drug Class | Example Agent | Nature of Interaction | Potential Clinical Outcome |
|---|---|---|---|
| Anticholinergics | Atropine | Pharmacodynamic (additive effect on decreasing GI motility) | Increased risk of severe constipation, GI obstruction, or paralytic ileus. pdr.netpdr.net |
Absence of Significant Interactions with Specific Drug Classes (e.g., Oral Contraceptives)
Investigations into the drug interaction profile of this compound have demonstrated a lack of clinically significant interactions with certain other drug classes, most notably oral contraceptives.
A dedicated clinical study was performed to assess the impact of alosetron on a low-dose combination oral contraceptive containing ethinyl estradiol (B170435) and levonorgestrel (B1675169). nih.gov The results of this open-label, two-way crossover study, which involved 18 healthy women, showed that alosetron did not alter the pharmacokinetic or pharmacodynamic markers of efficacy for the oral contraceptive. nih.gov Specifically, the steady-state maximum concentration (Cmax) and area under the curve (AUC) for both ethinyl estradiol and levonorgestrel were similar when the oral contraceptive was administered with and without alosetron. nih.gov Furthermore, alosetron had no effect on serum levels of luteinizing hormone (LH) or follicle-stimulating hormone (FSH), which are key indicators of contraceptive efficacy. nih.gov These findings suggest that alosetron does not compromise the effectiveness of this type of oral contraceptive. nih.govgoodrx.com
Based on in vitro and in vivo studies, alosetron is unlikely to inhibit the hepatic metabolic clearance of drugs metabolized by several key cytochrome P450 enzymes, including CYP3A4, the enzyme responsible for the metabolism of ethinyl estradiol and levonorgestrel. rxlist.commedicinenet.comfda.gov This low potential for enzymatic inhibition helps explain the absence of a significant interaction. rxlist.comnih.gov
| Drug Class | Specific Agents Studied | Pharmacokinetic Interaction Finding | Clinical Significance |
|---|---|---|---|
| Oral Contraceptives | Ethinyl estradiol and Levonorgestrel | No clinically significant effect on the plasma concentrations (AUC, Cmax) of the contraceptive agents. rxlist.comnih.govfda.gov | Alosetron is not expected to alter the efficacy of the oral contraceptive. nih.gov |
Risk Management Programs and Regulatory Science Research
Design and Implementation of Risk Management Programs (RMPs) and REMS
Following its initial approval in February 2000 and subsequent voluntary withdrawal from the market in November of the same year due to serious adverse events, alosetron (B1665255) was reintroduced in June 2002 under a strict risk management program (RMP). fda.govwikipedia.org The initial RMP was designed to mitigate the risks of ischemic colitis and serious complications of constipation. nih.gov This program, later converted to a Risk Evaluation and Mitigation Strategy (REMS) in September 2010 under the FDA Amendments Act of 2007, had several key components. fda.govnih.govmedscape.org
The core of the REMS for alosetron, marketed as Lotronex, was a restricted distribution program known as the Prescribing Program for Lotronex (PPL). e-lactancia.org The goals of the PPL were twofold: to ensure that only women with severe diarrhea-predominant irritable bowel syndrome (IBS-D) for whom the benefits outweighed the risks received the drug, and to communicate the risks to prescribers, pharmacists, and patients. e-lactancia.org
Key elements of the REMS included:
Prescriber Certification: Healthcare providers who wished to prescribe alosetron were required to enroll in the PPL. e-lactancia.org This involved attesting that they had reviewed the prescribing information and understood the approved patient population, the associated risks, and the specific steps required under the REMS.
Patient-Physician Agreement: Patients were required to sign a form acknowledging the risks associated with alosetron before starting treatment. fda.govnih.gov This was intended to facilitate a dialogue between the physician and patient about the potential for serious adverse events. researchgate.net
Prescription Stickers: For a period, the REMS mandated that prescribers affix a program sticker to each prescription. fda.gov This sticker served as a visual confirmation to the pharmacist that the prescriber was enrolled in the PPL and had complied with its requirements. nih.gov
Medication Guide: Pharmacists were required to dispense a Medication Guide with every alosetron prescription, providing patients with written information about the drug's risks. e-lactancia.orgoup.com
In 2016, the FDA approved modifications to the alosetron REMS, making prescriber training voluntary and eliminating the prescription sticker requirement. fda.gov Ultimately, in 2023, the FDA determined that the REMS programs for both brand-name and generic alosetron were no longer necessary to ensure the benefits outweighed the risks, citing stable adverse event reporting and consistent rates of ischemic colitis. fda.govnih.gov
Effectiveness of RMPs in Patient Selection and Adherence to Prescribing Criteria
Research has indicated that the RMP for alosetron was largely effective in ensuring appropriate patient selection and adherence to prescribing guidelines. A patient follow-up survey conducted between December 2002 and 2004, involving 4,803 patients, found that 90% of patients at baseline met the full clinical criteria recommended for treatment. researchgate.netrtihs.org Patient adherence to the elements of the RMP was reported to be over 87%. researchgate.netrtihs.org
The indication for alosetron was restricted to women with severe, chronic IBS-D who had not responded to conventional therapies. nih.govnih.gov The definition of severe IBS-D included at least one of the following criteria: frequent and severe abdominal pain or discomfort, frequent bowel urgency or fecal incontinence, and/or disability or restriction of daily activities due to IBS symptoms. nih.gov Studies have shown a high level of concordance between patient and physician assessments of IBS severity, which may reflect the success of the RMP in educating physicians enrolled in the PPL about severe IBS-D. nih.gov
Research on Patient and Healthcare Professional Education Regarding Risks and Benefits
A central tenet of the alosetron RMP and subsequent REMS was the education of both patients and healthcare professionals about the potential risks and benefits of the medication. nih.gov The educational components aimed to inform prescribers about the serious risks of ischemic colitis and complications of constipation, and the importance of restricting use to the indicated patient population. fda.gov For patients, the goal was to communicate these risks and the necessary actions to take if they experienced warning signs. fda.gov
The REMS required various educational materials and actions:
Prescriber Education: Prescribers had to review educational materials during the certification process to ensure they understood the risks and the proper patient selection criteria.
Patient Counseling: Prescribers were tasked with counseling patients on the signs and symptoms of serious complications of constipation and ischemic colitis, such as rectal bleeding, bloody diarrhea, or new or worsening abdominal pain. fda.gov Patients were to be instructed to stop the medication and contact their healthcare provider immediately if these symptoms occurred. fda.govunboundmedicine.com
Medication Guide: The mandatory Medication Guide served as a standardized educational tool for patients, reinforcing the information provided by their doctor. e-lactancia.orgoup.com
Pharmacist Education: The REMS also included provisions for educating pharmacists, such as periodic mailings to remind them of their role and directing them to educational materials. medscape.org
Surveys conducted as part of the REMS assessment indicated that both prescribers and patients demonstrated an understanding of the drug's risks and the appropriate actions to take. fda.gov
Impact of RMPs on Adverse Event Reporting and Outcomes
The implementation of the RMP for alosetron had a discernible impact on the reporting and outcomes of adverse events. Following the drug's reintroduction in 2002, reporting of adverse events to the FDA's Adverse Event Reporting System (FAERS) remained stable. fda.gov
A 9-year evaluation of postmarketing safety data from November 2002 to December 2011, under the RMP, identified 29 probable or possible cases of ischemic colitis and 7 cases of complications of constipation. nih.gov This corresponded to adjudicated incidence rates of 1.03 cases per 1,000 patient-years for ischemic colitis and 0.25 cases per 1,000 patient-years for complications of constipation. nih.gov The study noted that the incidence rate of ischemic colitis was low and stable, while the rate of complications of constipation was low and declined over time. nih.gov Importantly, the study concluded that the decreases in adverse events and serious outcomes were likely attributable to the RMP. nih.gov
Furthermore, an analysis of new female users of alosetron hydrochloride in the FDA's Sentinel Distributed Database from 2016 to 2020 found that the rate of ischemic colitis was consistent with what was listed in the prescribing information. fda.gov
Regulatory Decisions and Their Influence on Patient Access to Treatment
The regulatory history of this compound is marked by decisions that significantly influenced patient access. The initial withdrawal from the market in 2000 completely restricted access. wikipedia.org However, strong advocacy from patients and patient groups who had benefited from the drug played a crucial role in the decision to reintroduce it in 2002 with a restrictive RMP. researchgate.netbmj.com
The RMP, while designed for safety, inherently limited access to the medication. Only physicians enrolled in the PPL could prescribe it, and only for a very specific and severely affected patient population. nih.govmayoclinic.org This led to what some have described as a more restricted use of alosetron than when it was first launched. nih.gov
In 2015, the FDA granted a waiver for the requirement of a single, shared REMS system for the brand-name drug and its generic counterparts. This decision was made to prevent indefinite delays in the approval of a generic version of alosetron, thereby promoting patient access to a more affordable treatment option. The FDA determined that separate but comparable REMS programs for the brand and generic products would still ensure patient safety.
The final decision in 2023 to eliminate the REMS program altogether was based on years of data suggesting that the benefits of the drug outweighed the risks without the need for these additional restrictive measures. fda.govnih.gov While the boxed warning and information in the medication guide remain, this decision has broadened access for appropriate patients as any licensed prescriber can now issue a prescription. fda.gov
Special Patient Populations Research
Geriatric Patient Cohorts
Research into the use of alosetron (B1665255) hydrochloride in older adults has focused on the potential for increased side effects and changes in how the body processes the medication.
Considerations for Increased Risk of Constipation-Related Complications
Postmarketing experience and clinical studies suggest that elderly patients may be at a greater risk for developing complications related to constipation. fda.govfda.govmayoclinic.orgdoctorabad.com These serious complications can include obstruction, ileus, impaction, toxic megacolon, and secondary bowel ischemia, which have in some cases led to hospitalization, surgery, and, in rare instances, death. doctorabad.comdrugs.comnih.gov The risk for these complications may be further increased in elderly patients who are debilitated or are taking other medications that decrease gastrointestinal motility. fda.govdoctorabad.comdrugs.comnih.gov Therefore, caution and careful monitoring are advised when alosetron is prescribed to this age group. fda.govnih.gov
Pharmacokinetic Alterations in Elderly Subjects
Pharmacokinetic studies have investigated how the body absorbs, processes, and eliminates alosetron in the elderly. Some studies have shown that plasma concentrations of alosetron were approximately 40% higher in individuals aged 65 years and older compared to younger adults. fda.govfda.govdrugs.com However, this effect was not seen consistently in men. fda.govfda.govdrugs.com
A study comparing the pharmacokinetics in young and elderly males and females found that serum concentrations of alosetron tended to be higher in the elderly, though the effect of age was generally not statistically significant. nih.govnih.gov The most significant pharmacokinetic difference observed was related to sex, with females showing higher serum concentrations than males. nih.govnih.gov This sex-based difference was more pronounced and reached statistical significance in the elderly population. nih.govnih.gov Another study noted no consistent differences in alosetron serum concentrations between young and elderly subjects. tandfonline.comnih.gov
| Parameter | Observation in Geriatric Patients | Reference |
|---|---|---|
| Plasma Concentrations | Approximately 40% higher compared to young adults (effect not consistently observed in men). | fda.govfda.govdrugs.com |
| Serum Concentrations | Tended to be higher, but generally not statistically significant. | nih.govnih.gov |
| Sex Differences | The higher concentration in females compared to males was statistically significant in the elderly. | nih.govnih.gov |
Patients with Hepatic Impairment
Given that alosetron is extensively metabolized by the liver, its use in patients with hepatic impairment has been a key area of investigation. drugs.comnih.govdrugs.comclevelandclinicmeded.com
Pharmacokinetic Implications of Hepatic Dysfunction
Hepatic impairment is likely to increase a patient's exposure to alosetron and/or its metabolites. fda.govfda.govdrugs.com Alosetron is primarily metabolized by cytochrome P450 enzymes in the liver, specifically CYP2C9, CYP3A4, and CYP1A2. nih.gov In a study involving a small number of patients with moderate to severe hepatic impairment, significant increases in alosetron exposure were observed after a single dose. fda.govdrugs.com
Risk of Increased Exposure and Adverse Reactions
The increased drug exposure in patients with hepatic impairment can heighten the risk of serious adverse reactions. fda.govfda.govdrugs.com One study of a female patient with severe hepatic impairment (Child-Pugh score >9) found that her exposure to alosetron was approximately 14-fold higher than that of healthy individuals. fda.govdrugs.com Another female patient with moderate hepatic impairment (Child-Pugh score of 7 to 9) had a 1.6-fold increase in exposure. fda.govdrugs.com Due to this increased exposure, alosetron is contraindicated in patients with severe hepatic impairment (Child-Pugh class C) and should be used with caution in those with mild to moderate impairment (Child-Pugh class A or B). doctorabad.comdrugs.comnih.govnih.govdrugs.commedscape.com There has been a reported case of acute hepatitis associated with alosetron, suggesting a potential for metabolic idiosyncrasy. nih.gov
| Degree of Hepatic Impairment | Observed Change in Exposure (vs. Healthy Subjects) | Reference |
|---|---|---|
| Moderate (Child-Pugh 7-9) | ~1.6-fold increase in one female subject. | fda.govdrugs.com |
| Severe (Child-Pugh >9) | ~14-fold increase in one female subject. | fda.govdrugs.com |
Pediatric Patient Populations
The safety and effectiveness of alosetron hydrochloride have not been established in pediatric patients. fda.govfda.govmayoclinic.orgfda.govdrugs.com Its use is not recommended in this population. fda.govmayoclinic.orgnih.govwebmd.com This recommendation is based on the risk of serious complications, such as constipation and ischemic colitis, that have been observed in the adult population. fda.govfda.govnih.govdrugs.com No clinical studies have been conducted to evaluate the use of alosetron in patients under 18 years of age. fda.govreliasmedia.com
Safety and Efficacy Considerations in Development
The development of this compound included considerations for various patient populations to ensure a favorable benefit-to-risk balance. Due to infrequent but serious gastrointestinal adverse reactions, such as ischemic colitis and serious complications of constipation, the indication for alosetron is restricted. fda.govfda.gov These events have, in some cases, led to hospitalization, blood transfusions, surgery, and rarely, death. fda.gov
Clinical studies have not been conducted to adequately confirm the benefits of alosetron in men. fda.gov Therefore, its use is approved only for women with severe diarrhea-predominant irritable bowel syndrome (IBS-D) who have chronic symptoms, have had anatomical or biochemical abnormalities of the gastrointestinal tract excluded, and have not responded to conventional therapy. fda.gov
Safety and effectiveness in pediatric patients have not been established, and its use is not recommended in this population due to the risk of serious complications of constipation. fda.govmayoclinic.org In geriatric patients, some studies have noted a potential for increased plasma concentrations, and they may be at a higher risk for constipation-related complications. mayoclinic.orgdrugs.com Caution is therefore advised when prescribing alosetron to the elderly. mayoclinic.org Patients with severe hepatic impairment are contraindicated from using alosetron, and it should be used with caution in those with mild to moderate hepatic impairment due to its extensive metabolism in the liver. drugs.comnih.gov
Pregnancy and Lactation Considerations
The use of this compound in pregnant and lactating women has been evaluated through animal studies and is subject to careful consideration due to the lack of comprehensive human data.
Developmental Toxicity Studies in Animal Models
Animal reproduction studies have been conducted to assess the potential for developmental toxicity. In these studies, oral administration of alosetron to pregnant rats and rabbits during the period of organogenesis did not result in adverse developmental effects. fda.gov The doses administered were significantly higher than the recommended human dose, approximately 160 times in rats and 240 times in rabbits, based on body surface area. fda.govnih.govreliasmedia.com These studies found no evidence of impaired fertility or harm to the fetus due to alosetron. fda.govreliasmedia.comfda.gov
Table 1: Animal Developmental Toxicity Study Data for Alosetron
| Animal Model | Dosage | Findings |
| Rat | Up to 40 mg/kg/day (approx. 160 times the recommended human dose) | No evidence of impaired fertility or harm to the fetus. fda.govreliasmedia.comfda.gov |
| Rabbit | Up to 30 mg/kg/day (approx. 240 times the recommended human dose) | No evidence of impaired fertility or harm to the fetus. fda.govreliasmedia.comfda.gov |
Unknown Risks in Human Pregnancy Due to Insufficient Data
Despite the findings in animal models, there are no adequate and well-controlled studies on the use of alosetron in pregnant women. fda.govnih.gov The available data are insufficient to determine any drug-associated risks for major birth defects, miscarriage, or adverse maternal or fetal outcomes. fda.gov It is important to note that animal reproduction studies are not always predictive of human response. fda.govfda.gov Therefore, alosetron is classified as Pregnancy Category B and should be used during pregnancy only if the potential benefit to the mother clearly outweighs the potential risks to the fetus. reliasmedia.comdrugs.com
Excretion in Breast Milk and Potential Neonatal Effects
Studies in lactating rats have shown that alosetron and/or its metabolites are excreted in breast milk. fda.govreliasmedia.come-lactancia.org However, it is not known whether alosetron is excreted in human milk, and there is no information on its effects on the breastfed infant or on milk production. fda.govdrugs.com Because many drugs are excreted in human milk, caution is advised when alosetron is administered to a nursing woman. fda.govfda.gov Until more data become available, it is recommended that alosetron be used with careful monitoring of the infant during breastfeeding. drugs.com
Future Directions in Alosetron Hydrochloride Research
Elucidation of Remaining Pathophysiological Mechanisms of Ischemic Colitis
A significant area of future research revolves around fully understanding the pathophysiology of ischemic colitis (IC), a rare but serious adverse event associated with alosetron (B1665255). While the association is recognized, the precise mechanisms remain incompletely defined. knowledgepropk.comnih.gov
Current hypotheses suggest that alosetron's vasoconstrictive properties may heighten the risk of IC, particularly in individuals with pre-existing atherosclerotic disease in gastrointestinal blood vessels. nih.gov Another theory posits that the drug's impact on colonic motility and intestinal blood flow, especially in the context of severe constipation, could increase the risk of intestinal ischemia. nih.gov However, these predictions are largely based on animal models and require further investigation in humans. nih.gov
Future research should aim to:
Investigate the direct vascular effects of alosetron on the mesenteric circulation in human subjects.
Identify genetic or physiological risk factors that may predispose a patient to developing IC while on alosetron.
Clarify the interplay between alosetron-induced constipation and the development of ischemia.
Pooled data from clinical trials have shown a higher incidence of IC in patients treated with alosetron compared to placebo. nih.govumich.edu A 9-year postmarketing safety evaluation under a risk management program (RMP) found a stable incidence rate of adjudicated probable/possible IC at approximately 1.0 case per 1,000 patient-years. nih.gov This rate is comparable to the background rate of IC in the general IBS population, making it challenging to determine the precise frequency attributable to the medication in a real-world setting. nih.gov
Table 1: Incidence of Ischemic Colitis in Alosetron Clinical Trials
| Group | Cumulative Incidence (3 months) | Cumulative Incidence (6 months) |
| Alosetron | 0.2% | 0.3% |
Data sourced from clinical trials involving female patients with IBS. nih.gov
Development of Predictive Biomarkers for Treatment Response and Adverse Events
A critical avenue for future research is the identification of biomarkers that can predict a patient's response to alosetron and their risk of developing adverse events. Such biomarkers would enable more personalized treatment strategies, maximizing efficacy while minimizing harm.
Research in this area has explored genetic markers. For instance, studies have investigated the role of the serotonin (B10506) transporter promoter (5-HTTLPR) genotype in predicting the colonic transit response to alosetron in patients with IBS-D. nih.gov One study suggested a greater response in individuals with the minor l/l genotype compared to the major s/s or s/l genotypes. nih.gov However, subsequent research has not consistently replicated these findings, and more investigation is needed. nih.gov
Future research directions include:
Large-scale genomic studies to identify single nucleotide polymorphisms (SNPs) or other genetic variations associated with treatment response and adverse events like constipation and ischemic colitis.
Proteomic and metabolomic analyses of blood or stool samples to identify protein or metabolite profiles that correlate with clinical outcomes.
Investigation of the gut microbiome to determine if specific microbial signatures can predict how a patient will respond to alosetron.
Comparative Effectiveness Research with Newer Therapies for IBS-D
The therapeutic landscape for IBS-D has evolved since alosetron's introduction, with the approval of newer agents like eluxadoline (B110093) and rifaximin (B1679331). nih.govtandfonline.com Therefore, comparative effectiveness research is essential to guide clinical decision-making.
A 2020 network meta-analysis of 18 randomized controlled trials involving 9,844 patients found that alosetron, eluxadoline, ramosetron, and rifaximin were all more effective than placebo. Notably, alosetron 1 mg twice daily was ranked highest for its efficacy in improving a composite of abdominal pain and stool consistency, as well as global IBS symptoms. tandfonline.com
Future comparative effectiveness studies should:
Conduct head-to-head randomized controlled trials directly comparing alosetron with newer therapies.
Evaluate long-term efficacy and safety beyond the typical 12-week trial duration. core.ac.uk
Assess patient-reported outcomes and quality of life to provide a comprehensive understanding of the relative benefits of different treatments.
Perform cost-effectiveness analyses to inform healthcare policy and resource allocation. ajmc.com
Table 2: Efficacy Ranking of IBS-D Therapies from a Network Meta-Analysis
| Rank | Medication | Key Efficacy Outcome |
| 1 | Alosetron 1 mg twice daily | Improvement in abdominal pain, stool consistency, and global symptoms |
| 2 | Ramosetron 2.5 mcg once daily | Relief from abdominal pain |
Based on a 2020 network meta-analysis.
Exploration of Novel Formulations or Delivery Systems (if applicable)
Research into novel formulations or delivery systems for alosetron could potentially enhance its safety profile and patient adherence. While current research on this specific topic is limited, future investigations could explore:
Controlled-release formulations designed to provide a more consistent plasma concentration of the drug, potentially reducing the peak-dose effects that might contribute to adverse events like constipation.
Targeted delivery systems that release the drug directly in the colon, which could minimize systemic exposure and off-target effects.
Developing a simple, sensitive, and rapid isocratic reverse phase high-performance liquid chromatographic (RP-HPLC) method for the quantitative determination of alosetron HCl is a foundational step for such formulation development. researchgate.net
Long-term Epidemiological Studies on Real-World Outcomes
While clinical trials provide crucial data on efficacy and safety, long-term epidemiological studies are necessary to understand the real-world outcomes of alosetron use. core.ac.ukscholaris.ca Postmarketing surveillance has been ongoing, particularly under the Risk Management Program (RMP) and later the Risk Evaluation and Mitigation Strategy (REMS). nih.govresearchgate.netfda.gov
A 9-year evaluation of postmarketing safety data under the RMP demonstrated stable and decreasing incidence rates of ischemic colitis and complications of constipation, respectively. nih.gov These studies are vital for monitoring the long-term safety profile of the drug in a broader patient population and for longer durations than typically studied in pre-approval trials. nih.govfda.gov
Future epidemiological studies should continue to:
Monitor the incidence of rare adverse events over extended periods.
Evaluate the effectiveness of risk mitigation strategies in real-world clinical practice.
Assess the impact of long-term alosetron use on patient quality of life and healthcare resource utilization.
Research into the Patient Perspective and Experience with Risk Management Programs
The use of alosetron has been closely managed through a Risk Management Program (RMP), which later transitioned to a Risk Evaluation and Mitigation Strategy (REMS) program, although the REMS is no longer required. nih.govresearchgate.netfda.gov Understanding the patient's perspective on these programs is crucial for improving patient education, shared decision-making, and adherence.
A patient follow-up survey conducted as part of the RMP found that a high percentage of patients met the clinical criteria for treatment, were knowledgeable about the risks and benefits, and adhered to the program's elements. nih.govresearchgate.net The study suggested that these patients engaged in active dialogue with their physicians. nih.gov
Future research in this area should:
Qualitatively assess patient understanding of the risks and benefits of alosetron therapy.
Evaluate the impact of risk communication strategies on patient anxiety and treatment satisfaction.
Explore patient preferences for different risk management approaches.
Table 3: Patient Adherence and Knowledge in the Alosetron Risk Management Program
| Metric | Finding |
| Patients meeting full clinical criteria at baseline | 90% |
| Patient adherence to the risk management program | >87% |
| Response rate for follow-up assessments | >95% |
Data from a patient follow-up survey conducted between December 2002 and 2004. nih.govresearchgate.net
Investigations into Broader Applicability and Sub-phenotypes of IBS (if relevant)
Currently, alosetron is indicated for a specific sub-population: women with severe, chronic IBS-D who have not responded to conventional therapies. nih.govmdpi.com Future research could cautiously explore its potential applicability in other patient groups or IBS sub-phenotypes, although this would require rigorous clinical trials.
IBS is categorized into several subtypes, including IBS with constipation (IBS-C), mixed IBS (IBS-M), and unclassified IBS (IBS-U), in addition to IBS-D. mdpi.commdpi.com While alosetron's mechanism of action makes it unsuitable for IBS-C, its potential role in certain presentations of IBS-M could be a subject of investigation.
Furthermore, research could delve into whether specific clinical or pathophysiological sub-phenotypes within the broad category of severe IBS-D might predict a more favorable response to alosetron. This could involve identifying patients with specific patterns of visceral hypersensitivity or gut motility disturbances.
Any expansion of alosetron's use would necessitate a careful re-evaluation of its risk-benefit profile in the new patient population. slideserve.com
Q & A
Q. What are the primary pharmacological targets of Alosetron hydrochloride, and how do researchers validate its selectivity in experimental settings?
this compound is a potent and selective antagonist of the 5-HT₃ receptor, which plays a key role in gastrointestinal motility and visceral pain signaling. Researchers validate its selectivity using radioligand binding assays to measure affinity (e.g., IC₅₀ values) against 5-HT₃ receptors compared to other serotonin receptor subtypes (e.g., 5-HT₁, 5-HT₂). Functional assays, such as electrophysiological studies in guinea pig ileum or murine neuroblastoma cells, confirm receptor antagonism by observing inhibition of 5-HT₃-mediated depolarization .
Q. What in vivo models are appropriate for studying this compound’s effects on irritable bowel syndrome (IBS) symptoms?
Common models include:
- Guinea pig ileum motility assays : Measures inhibition of serotonin-induced contractions .
- Canine rectal distension models : Evaluates visceral pain modulation by assessing nociceptive responses to mechanical stimuli .
- Rodent stress-induced hyperalgesia : Mimics IBS-associated visceral hypersensitivity using restraint stress or colorectal balloon inflation .
Q. How is this compound synthesized, and what are critical steps requiring optimization?
The synthesis involves:
Methylation of tetrahydro-pyridonindol-1-one using dimethyl sulfate in aqueous sodium hydroxide .
Salt formation : Reacting the free base with dry hydrochloric acid in acetone to precipitate the hydrochloride salt .
Critical optimizations include controlling reaction temperature during methylation to avoid side products and ensuring stoichiometric HCl addition for consistent salt purity .
Advanced Research Questions
Q. How can computational methods like molecular docking and MD simulations elucidate Alosetron’s binding mechanisms?
- Molecular docking (e.g., AutoDock Vina) identifies key interactions between Alosetron and 5-HT₃ receptor residues (e.g., Val288, Ser289, Lys661) .
- Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) assess binding stability by analyzing root-mean-square deviation (RMSD) and hydrogen bond persistence over 100+ ns trajectories .
- MM/GBSA calculations quantify binding free energy, with contributions from van der Waals forces and electrostatic interactions .
Q. How can researchers resolve contradictions in efficacy data between studies on Alosetron in different IBS subtypes?
- Stratified analysis : Classify patients by biomarkers (e.g., 5-HT₃ receptor density, genetic polymorphisms) to identify responsive subgroups .
- Mechanistic studies : Compare Alosetron’s effects on colonic transit time vs. visceral pain thresholds using scintigraphy and barostat protocols .
- Meta-analysis : Pool data from randomized trials (e.g., Jones et al., 1999) to evaluate heterogeneity via I² statistics .
Q. What in vitro assays best compare Alosetron’s efficacy with other 5-HT₃ antagonists (e.g., Ondansetron)?
- Competitive binding assays : Use radiolabeled [³H]-GR65630 to measure Ki values; Alosetron’s Ki of ~55 nM in guinea pig neurons highlights its selectivity .
- Functional assays : Measure inhibition of 5-HT₃-mediated currents in human embryonic kidney (HEK293) cells expressing recombinant receptors. Alosetron’s IC₅₀ (~55 nM) is comparable to Ondansetron but with longer receptor off-rate .
Methodological Considerations
Q. How should researchers design dose-response studies for Alosetron in preclinical models?
Q. What statistical approaches validate predictive models of Alosetron’s activity?
- 3D-QSAR models : Validate robustness via leave-one-out (LOO) cross-validation (Q² > 0.5) and Y-randomization tests to confirm non-random correlations .
- Machine learning : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity .
Data Interpretation and Contradictions
Q. How to address discrepancies in Alosetron’s reported effects on colonic transit time?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
